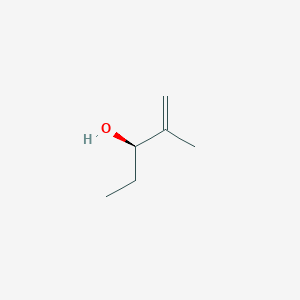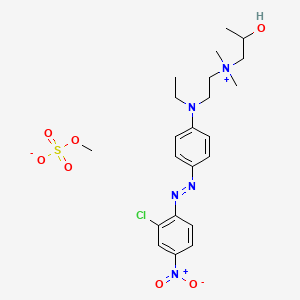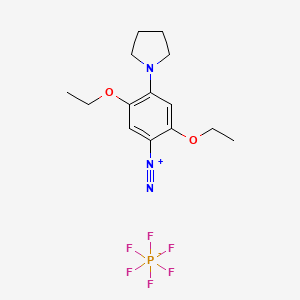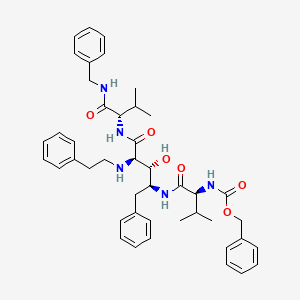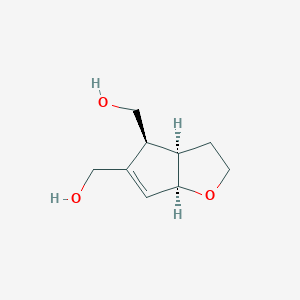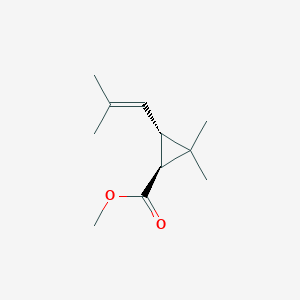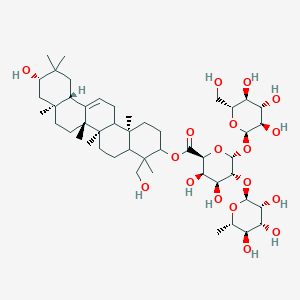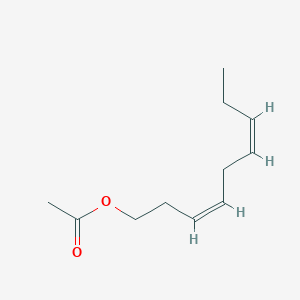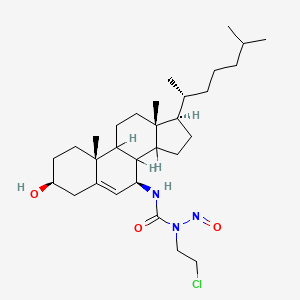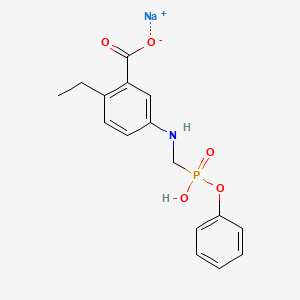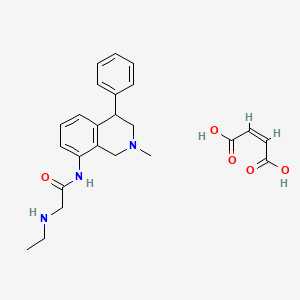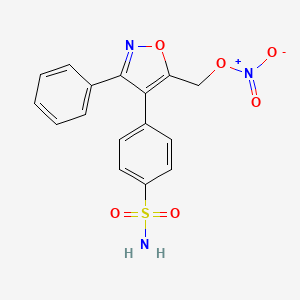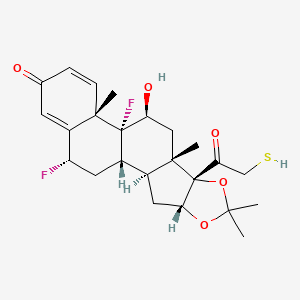
Fluocinolone acetonide 21-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluocinolone acetonide 21-thiol is a synthetic corticosteroid derivative known for its potent anti-inflammatory and immunosuppressive properties. It is structurally related to fluocinolone acetonide, a widely used corticosteroid in dermatology and ophthalmology. The addition of a thiol group at the 21st position enhances its chemical reactivity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluocinolone acetonide 21-thiol typically involves the introduction of a thiol group into the fluocinolone acetonide molecule. This can be achieved through various chemical reactions, including thiolation reactions using thiolating agents such as thiourea or thiol-containing compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes, utilizing advanced chemical engineering techniques to optimize reaction efficiency and product quality. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Fluocinolone acetonide 21-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Regenerated thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Fluocinolone acetonide 21-thiol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiol-containing compounds.
Biology: Investigated for its potential role in modulating cellular redox states and as a probe for studying thiol-based redox signaling pathways.
Medicine: Explored for its anti-inflammatory and immunosuppressive effects, particularly in the treatment of skin disorders and ocular diseases.
Industry: Utilized in the development of advanced drug delivery systems, such as nanoparticles and intravitreal implants, to enhance drug bioavailability and therapeutic efficacy
Wirkmechanismus
Fluocinolone acetonide 21-thiol exerts its effects through multiple mechanisms:
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators by blocking the activation of nuclear factor-kappa B (NF-κB) and other transcription factors.
Immunosuppressive Effects: Suppresses the activation and proliferation of immune cells, reducing immune responses and inflammation.
Molecular Targets: Targets include glucocorticoid receptors, which mediate its anti-inflammatory and immunosuppressive actions by regulating gene expression
Vergleich Mit ähnlichen Verbindungen
Fluocinolone acetonide 21-thiol can be compared with other corticosteroid derivatives:
Fluocinolone Acetonide: The parent compound, widely used in dermatology and ophthalmology for its potent anti-inflammatory effects.
Triamcinolone Acetonide: Another corticosteroid with similar applications but differing in potency and side effect profile.
Dexamethasone: A highly potent corticosteroid used in various inflammatory and autoimmune conditions.
Uniqueness: The presence of the thiol group in this compound enhances its chemical reactivity and potential for targeted therapeutic applications, making it a unique and valuable compound in both research and clinical settings .
Eigenschaften
CAS-Nummer |
119137-99-4 |
|---|---|
Molekularformel |
C24H30F2O5S |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-8-(2-sulfanylacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H30F2O5S/c1-20(2)30-19-9-13-14-8-16(25)15-7-12(27)5-6-21(15,3)23(14,26)17(28)10-22(13,4)24(19,31-20)18(29)11-32/h5-7,13-14,16-17,19,28,32H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
InChI-Schlüssel |
ZTHNXPSNTXVFKD-VSXGLTOVSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CS)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O |
Kanonische SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CS)C)O)F)C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



